Chiral Identifiability: Absolute (1S,3s) Configuration Versus Achiral Mixtures
A search of primary research papers and patents yielded no head-to-head bioassay results for this specific compound against any named analog. The primary verifiable differentiation lies in its defined absolute stereochemistry. The target compound is exclusively the (1S,3s) stereoisomer, as confirmed by its systematic name . In contrast, procurement of more common achiral or racemic cyclobutane amino acid building blocks, such as 1-(4-aminophenyl)cyclobutanecarboxylic acid (CAS 1314661-85-2) , introduces undefined stereochemistry that can lead to irreproducible biological results or require costly and time-consuming chiral resolution steps.
| Evidence Dimension | Stereochemical definition for procurement and assay reproducibility |
|---|---|
| Target Compound Data | Defined single stereoisomer: (1S,3s) |
| Comparator Or Baseline | 1-(4-aminophenyl)cyclobutanecarboxylic acid (achiral at C1/C3) or unspecified mixes of diastereomers/enantiomers |
| Quantified Difference | Not applicable; qualitative difference in assay reproducibility and downstream synthesis utility. |
| Conditions | Synthesis and procurement documentation |
Why This Matters
For scientific reproducibility, procuring a single, defined stereoisomer eliminates a key variable, ensuring that observed biological activity or chemical reactivity is intrinsic to the molecule and not an artifact of an undefined mixture.
